1-Ethyl-1H-indole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylindole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-7-6-10-9(8-12)4-3-5-11(10)13/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZZIJRDXNPFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 1h Indole 4 Carbonitrile
Direct Functionalization Approaches to C4-Carbonitrile Formation
Direct functionalization methods aim to introduce the nitrile group directly onto the indole (B1671886) scaffold at the C4 position. These approaches are often favored for their atom and step economy.
C-H Activation Strategies for Selective Cyanation at the C4-Position
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.gov For indoles, achieving regioselectivity can be challenging due to the presence of multiple reactive sites. nih.govnih.gov However, by employing directing groups, it is possible to guide the catalyst to a specific C-H bond.
In the context of C4-cyanation of indoles, a directing group at the C3 position can facilitate the formation of a metallacycle intermediate that favors functionalization at the C4 position. nih.govresearchgate.net While direct C4-cyanation of 1-ethyl-1H-indole via C-H activation is not extensively documented in the provided results, the general principle has been demonstrated for other indole derivatives. For instance, various directing groups at the C3 position, such as formyl, acetyl, and carboxyl groups, have been shown to direct C-H functionalization to the C4 position. nih.govresearchgate.net The choice of catalyst, often a palladium or rhodium complex, and the cyanating agent are crucial for the success of these reactions. nih.govresearchgate.net
A plausible, though not explicitly detailed, strategy for the C4-cyanation of a 1-ethyl-1H-indole derivative would involve the use of a directing group at the C3-position to facilitate a palladium-catalyzed reaction with a suitable cyanide source. rsc.org
Electrophilic/Nucleophilic Substitution Routes for Nitrile Introduction
The introduction of a nitrile group at the C4 position of the indole ring can also be accomplished through electrophilic or nucleophilic substitution reactions. researchgate.netrsc.org
Electrophilic Cyanation: The indole ring is generally electron-rich, making it susceptible to electrophilic attack. However, direct electrophilic cyanation of indoles is not straightforward. The C3 position is the most nucleophilic and typically reacts preferentially with electrophiles. researchgate.net To achieve C4-substitution, the more reactive positions (N1 and C3) must be blocked. For 1-ethyl-1H-indole, the N1 position is already occupied. Therefore, a temporary protecting group at the C3 position could be employed to direct an electrophilic cyanating agent to the C4 position.
Nucleophilic Substitution: A nucleophilic substitution approach would require a pre-functionalized indole with a suitable leaving group at the C4 position. For example, a 4-halo-1-ethyl-1H-indole could react with a cyanide source, such as copper(I) cyanide, in a nucleophilic aromatic substitution reaction. This method is a common strategy for introducing nitrile groups onto aromatic rings.
A one-pot tandem synthesis has been described that combines N-ethylation and cyanation. This process involves the initial alkylation of indole with ethyl bromide in the presence of sodium hydride, followed by in-situ halogenation at the 4-position with N-bromosuccinimide (NBS) and subsequent cyanation mediated by copper(I) cyanide.
Multistep Synthesis from Precursors
Multistep synthetic routes offer a more controlled and often more versatile approach to constructing 1-Ethyl-1H-indole-4-carbonitrile. These methods involve the sequential construction of the indole ring and the introduction of the desired functional groups.
Annulation and Cyclization Reactions for Indole Ring Construction
The construction of the indole core is a fundamental step in many multistep syntheses. scripps.edursc.org Various named reactions, such as the Fischer, Bischler, and Reissert indole syntheses, can be employed to form the indole ring from acyclic precursors.
For the synthesis of a 4-substituted indole like this compound, a strategy that allows for the pre-installation of a functional group handle at the position corresponding to C4 of the final indole is advantageous. For instance, the palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative can be an efficient method for constructing the indole ring. orgsyn.org A suitably substituted 2-nitrostyrene could be designed to yield a 4-functionalized indole after cyclization.
| Annulation/Cyclization Method | Description |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. |
| Bischler-Möhlau Indole Synthesis | Reaction of an α-halo-ketone with an excess of aniline. |
| Reissert Indole Synthesis | Condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. |
| Palladium-Catalyzed Reductive N-Heteroannulation | Cyclization of 2-nitrostyrenes in the presence of a palladium catalyst to form the indole ring. orgsyn.org |
N-Alkylation Protocols for 1-Ethyl Group Introduction
The introduction of the ethyl group at the nitrogen atom of the indole ring is a common transformation. google.comresearchgate.net This N-alkylation is typically achieved by treating the indole or a pre-functionalized indole with an ethylating agent. google.com
Traditional methods often involve the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, to form the indole anion, which then acts as a nucleophile and reacts with an electrophilic ethyl source like ethyl iodide or ethyl bromide. google.com More modern and efficient methods utilize catalytic amounts of a base. google.com For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the N-alkylation of indoles with reagents like dimethyl carbonate for methylation. google.com A similar approach could be adapted for ethylation.
Enantioselective N-alkylation methods have also been developed, although they are more relevant for the synthesis of chiral N-alkylated indoles. mdpi.comnih.gov
| N-Alkylation Reagent | Base | Solvent |
| Ethyl iodide | Sodium hydride | DMF |
| Ethyl bromide | Sodium hydride | DMF |
| Diethyl carbonate | Catalytic base (e.g., DABCO) | - |
Functional Group Interconversions Leading to the Nitrile Moiety
The final step in many multistep syntheses is the conversion of a pre-existing functional group at the C4 position into the desired nitrile group. fiveable.meub.edusolubilityofthings.comyoutube.comnumberanalytics.com This approach offers flexibility, as a variety of functional groups can serve as precursors to the nitrile.
One of the most common methods is the Sandmeyer reaction, where a primary aromatic amine at the C4 position is diazotized with nitrous acid and then treated with a copper(I) cyanide. Another widely used method is the dehydration of a C4-carboxamide. The amide can be prepared from a C4-carboxylic acid, which in turn can be synthesized through various methods, such as the oxidation of a C4-methyl group or the carboxylation of a C4-lithiated indole. The dehydration of the amide to the nitrile can be achieved using various reagents, such as phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride.
Alternatively, a C4-aldehyde can be converted to an oxime, which can then be dehydrated to the nitrile.
| Precursor Functional Group at C4 | Reagents for Conversion to Nitrile |
| Amine (-NH₂) | 1. NaNO₂, HCl (diazotization) 2. CuCN (Sandmeyer reaction) |
| Carboxamide (-CONH₂) | P₂O₅, SOCl₂, or (CF₃CO)₂O (dehydration) |
| Aldehyde (-CHO) | 1. H₂NOH (oxime formation) 2. Ac₂O or other dehydrating agent |
| Carboxylic Acid (-COOH) | 1. SOCl₂ or (COCl)₂ (to acyl chloride) 2. NH₃ (to amide) 3. Dehydrating agent |
Advanced Catalytic Approaches in Synthesis
The introduction of a nitrile group at the C4-position of the indole ring presents a significant challenge due to the inherent reactivity of other positions, such as C3 and C2. nih.gov Modern catalytic methods, however, offer powerful tools to achieve this regioselectivity.
Transition Metal-Catalyzed Cyanation Reactions (e.g., Palladium, Rhodium)
Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds, and the C4-cyanation of indoles is no exception. Both palladium and rhodium-based catalysts have been explored for this transformation, often employing directing groups to achieve the desired regioselectivity.
Rhodium-Catalyzed C4-Cyanation:
Recent research has demonstrated the efficacy of rhodium(III) catalysts for the selective C4-cyanation of indoles. nih.govnih.gov A key strategy involves the use of a weakly coordinating directing group attached to the indole nitrogen. For instance, a tert-amide group can direct the rhodium catalyst to the C4-position, enabling cyanation with an electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov The use of a [Cp*Rh(MeCN)₃][SbF₆]₂ catalyst has been found to be effective for this transformation. nih.gov While this method has been demonstrated on various indole substrates, its direct application to 1-ethyl-1H-indole would require the initial synthesis of an appropriate N-ethyl indole precursor bearing the directing group. Theoretical studies using density functional theory (DFT) have been conducted to understand the reaction mechanism of Rh(III)-catalyzed regioselective C-H cyanation of indole, which involves C-H activation, cyano group insertion, β-N elimination, and regeneration of the active species. nih.gov
Palladium-Catalyzed C4-Functionalization:
Palladium catalysis is a versatile tool for C-H functionalization. While direct C4-cyanation of simple indoles remains a challenge, methods for the C4-arylation and olefination of indoles using a transient directing group strategy have been developed. nih.gov In this approach, an inexpensive amino acid like glycine (B1666218) can be used as a transient directing group to guide the palladium catalyst to the C4-position of indole-3-carbaldehydes. nih.gov This methodology has been extended to C4-alkynylation as well. nih.govresearchgate.net Although not a direct cyanation, these methods establish the principle of palladium-catalyzed C4-functionalization and suggest that with the right choice of cyanating agent and ligand, a direct C4-cyanation of a suitably protected 1-ethyl-1H-indole could be achievable. For instance, palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) as a non-toxic cyanide source has been reported under mild conditions, highlighting the potential for greener cyanation protocols. lookchem.com
Table 1: Examples of Transition Metal-Catalyzed C4-Functionalization of Indoles
| Catalyst System | Directing Group | Coupling Partner | Functionalization | Reference |
| [Cp*Rh(MeCN)₃][SbF₆]₂ | tert-Amide | NCTS | Cyanation | nih.gov |
| Pd(OAc)₂ | Glycine (transient) | Aryl Iodides | Arylation | nih.gov |
| Pd(OAc)₂ | Glycine (transient) | Alkenes | Olefination | nih.gov |
| Pd(OAc)₂ | Glycine (transient) | Terminal Alkynes | Alkynylation | nih.govresearchgate.net |
Ligand Design and Optimization in Catalysis
The success of transition metal-catalyzed reactions hinges critically on the design of the ligand coordinated to the metal center. The ligand can influence the catalyst's reactivity, stability, and, most importantly for the synthesis of this compound, its regioselectivity.
In palladium-catalyzed C-H functionalization of indoles, the choice of ligand can dictate the position of substitution. For instance, in the absence of a directing group, the electronic properties of aromatic carboxylate ligands can be tuned to direct the regioselectivity of C-H/C-H cross-coupling of N-substituted indoles. lookchem.com The use of sterically demanding, electron-rich phosphine (B1218219) ligands can also influence the outcome of palladium-catalyzed reactions. acs.org
For achieving C4-selectivity, ligands must work in concert with directing groups or the inherent electronic biases of the substrate. The development of ligand scaffolds that can overcome the intrinsic preference for C2 or C3 functionalization is an active area of research. acs.org While specific ligands for the C4-cyanation of 1-ethyl-1H-indole are not explicitly detailed in the literature, the principles of ligand design from related transformations provide a roadmap for future development. The goal is to create a catalytic pocket that sterically and electronically favors the approach to the C4-position of the indole nucleus. beilstein-journals.org
Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.
Solvent-Free and Environmentally Benign Reaction Conditions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product purification, and a significantly reduced environmental footprint. rsc.org
While a specific solvent-free synthesis for this compound is not reported, the cyanation of aryl halides has been achieved using formamide (B127407) as a non-toxic, solvent-free cyanide source in the presence of a palladium catalyst. researchgate.net This approach avoids the use of highly toxic metal cyanides. rsc.orgresearchgate.net Another green approach involves halide catalysis for the oxidation of indoles using Oxone as a sustainable terminal oxidant. numberanalytics.com Iron-catalyzed C-H alkylation of indoles has also been reported under solvent-free conditions or in a renewable solvent like 2-MeTHF, demonstrating the potential for using more sustainable metals. acs.org Electrochemical methods also offer a sustainable alternative for the site-selective C-H cyanation of indoles, obviating the need for transition-metal catalysts and chemical oxidants. beilstein-journals.org
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netijpsjournal.comnih.gov The use of microwave irradiation in conjunction with aqueous media or solvent-free conditions further enhances the green credentials of a synthetic protocol. nih.gov
The synthesis of various indole derivatives has been significantly improved through microwave assistance. ijpsjournal.com For example, palladium-catalyzed cyanation of aryl halides has been successfully performed under microwave irradiation. rsc.org While a specific microwave-assisted synthesis of this compound has not been documented, the existing literature on microwave-assisted synthesis of heterocycles suggests that this technology could be readily applied to the transition metal-catalyzed cyanation reactions discussed previously. acs.orgresearchgate.net The rapid and efficient heating provided by microwaves could potentially reduce reaction times and improve yields for the C4-cyanation of a 1-ethyl-1H-indole precursor. ijpsjournal.com
Table 2: Overview of Green Chemistry Approaches Applicable to Indole Synthesis
| Green Chemistry Principle | Methodology | Potential Application to this compound Synthesis | Reference(s) |
| Use of Safer Reagents | Formamide as a cyanide source | Palladium-catalyzed C4-cyanation of a 1-ethyl-4-halo-indole precursor. | researchgate.net |
| Potassium hexacyanoferrate(II) as a cyanide source | Palladium-catalyzed C4-cyanation of a 1-ethyl-4-halo-indole precursor under mild conditions. | lookchem.com | |
| Electrochemical cyanation | Direct C4-cyanation of 1-ethyl-1H-indole using a sustainable electrochemical method. | beilstein-journals.org | |
| Elimination of Solvents | Solvent-free (neat) reactions | Performing the catalytic cyanation reaction without a volatile organic solvent. | rsc.orgresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Accelerating the transition metal-catalyzed cyanation step to reduce energy consumption and reaction time. | researchgate.netijpsjournal.comrsc.org |
Reactivity and Chemical Transformations of 1 Ethyl 1h Indole 4 Carbonitrile
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a key site for a variety of chemical transformations, including additions, reductions, and hydrolysis.
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents. libretexts.orgyoutube.comlibretexts.org This reaction pathway provides a valuable method for the formation of carbon-carbon bonds.
The addition of a Grignard reagent (R-MgX) to 1-Ethyl-1H-indole-4-carbonitrile would proceed through a nucleophilic attack on the nitrile carbon, forming an intermediate imine anion coordinated to the magnesium salt. Subsequent acidic workup would hydrolyze this imine to yield the corresponding ketone, 1-Ethyl-4-acyl-1H-indole. libretexts.orgresearchgate.net This transformation is a powerful tool for introducing acyl groups at the 4-position of the indole (B1671886) ring.
Table 1: Expected Products from Nucleophilic Addition to this compound
| Reagent | Intermediate | Final Product |
|---|---|---|
| Grignard Reagent (RMgX) | Iminium salt | 1-Ethyl-4-acyl-1H-indole |
The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
Complete reduction to a primary amine, (1-ethyl-1H-indol-4-yl)methanamine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether. youtube.com This reaction proceeds via the addition of two hydride equivalents to the nitrile.
Partial reduction to the corresponding aldehyde, 1-ethyl-1H-indole-4-carbaldehyde, can be accomplished using a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.comchemistrysteps.commasterorganicchemistry.com The bulky nature of DIBAL-H prevents over-reduction to the amine by forming a stable intermediate that is hydrolyzed to the aldehyde upon workup. chemistrysteps.comyoutube.com For instance, the reduction of a similar indole-3-carbonitrile derivative with DIBAL-H at -78 °C has been reported to yield the corresponding aldehyde. nih.gov
Table 2: Reduction Products of this compound
| Reagent | Product | Functional Group Transformation |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (1-ethyl-1H-indol-4-yl)methanamine | Nitrile to Primary Amine |
The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. nih.gov This reaction, often catalyzed by metal salts, is a highly efficient method for the synthesis of these five-membered heterocyclic rings. nih.govnih.govorganic-chemistry.org The reaction of this compound with an azide (B81097), such as sodium azide in the presence of a Lewis acid like zinc chloride, would be expected to yield the corresponding 5-(1-ethyl-1H-indol-4-yl)-1H-tetrazole. nih.gov The electron-withdrawing nature of the indole ring may influence the reactivity of the nitrile group in this transformation. nih.gov
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. beilstein-journals.org
Acid-catalyzed hydrolysis, typically achieved by heating the nitrile with a mineral acid like hydrochloric acid, would convert this compound into 1-ethyl-1H-indole-4-carboxylic acid and ammonium (B1175870) chloride. beilstein-journals.orgnih.gov
Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) would initially produce the sodium salt of the carboxylic acid (sodium 1-ethyl-1H-indole-4-carboxylate) and ammonia (B1221849) gas. beilstein-journals.orgnih.gov Subsequent acidification of the reaction mixture would then yield the free carboxylic acid. nih.gov
Electrophilic Aromatic Substitution Reactions on the Indole Ring
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The preferred site of attack is typically the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. acs.org However, in this compound, the presence of the electron-withdrawing nitrile group at the 4-position deactivates the benzene (B151609) portion of the indole and influences the regioselectivity of the substitution.
Electrophilic substitution is therefore expected to occur preferentially on the pyrrole (B145914) ring. The Vilsmeier-Haack reaction, which introduces a formyl group, is a classic example of electrophilic substitution on indoles. organic-chemistry.orgyoutube.com For this compound, this reaction would likely yield 1-ethyl-3-formyl-1H-indole-4-carbonitrile. Other electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, would also be directed to available positions on the pyrrole ring, primarily C3.
Nucleophilic Aromatic Substitution Reactions on the Indole Ring
Nucleophilic aromatic substitution (SNAᵣ) is generally not favored on the electron-rich indole ring. However, if the ring is substituted with potent electron-withdrawing groups, such reactions can become feasible. nii.ac.jp For this compound, the nitrile group itself is not typically sufficient to activate the ring towards SNAᵣ under standard conditions.
For a nucleophilic substitution to occur, a leaving group, such as a halogen, would need to be present on the ring, and the ring would likely require further activation by additional electron-withdrawing substituents. For example, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the presence of the nitro group facilitates nucleophilic substitution at the C2 position. nii.ac.jp Therefore, if this compound were to be, for instance, nitrated on the benzene ring, the resulting nitro-substituted compound could potentially undergo nucleophilic aromatic substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions
The indole nucleus, particularly when functionalized, is a prime substrate for transition metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require the pre-functionalization of a specific C-H position on the indole ring, most commonly with a halogen, to enable coupling.
Suzuki-Miyaura Coupling at Indole Ring Positions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. While no direct studies on the Suzuki-Miyaura coupling of this compound were found, research on structurally similar compounds, such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles, provides a clear precedent. mdpi.comresearchgate.net
For this compound to undergo a Suzuki reaction, it would first need to be halogenated (e.g., iodinated or brominated) at a desired position on the indole ring (e.g., C3, C5, C6, or C7). Following halogenation, the resulting halo-indole could be coupled with a variety of boronic acids or their esters. For instance, the coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various arylboronic acids has been shown to proceed in good yields using a palladium catalyst. researchgate.net This suggests that a halogenated derivative of this compound would react similarly, allowing for the introduction of diverse aryl and heteroaryl substituents.
Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Functionalized Indole Core researchgate.net Note: Data based on the reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various arylboronic acids.
| Arylboronic Acid | Catalyst System | Solvent | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O | 85% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O | 94% |
| 4-Fluorophenylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O | 92% |
| Thiophen-2-ylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O | 80% |
Sonogashira Coupling at Indole Ring Positions
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. nih.govorgsyn.org Similar to the Suzuki coupling, this reaction requires a halogenated precursor of this compound.
Studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile demonstrate the feasibility of this transformation. mdpi.comresearchgate.net The reaction with various terminal alkynes, including those with both electron-donating and electron-withdrawing substituents, proceeds in moderate to good yields. mdpi.com This methodology provides a direct route to alkynyl-substituted indoles, which are valuable intermediates for constructing more complex molecules, including indolequinones. researchgate.net The reaction conditions typically involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. mdpi.comresearchgate.net
Table 2: Representative Sonogashira Coupling Reactions on a Functionalized Indole Core mdpi.com Note: Data based on the reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various terminal alkynes.
| Terminal Alkyne | Catalyst System | Base/Solvent | Yield |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | 85% |
| 4-Ethylphenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | 90% |
| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | 82% |
| Ethynylpyridine | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | 75% |
C-H Functionalization-Based Transformations
Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-halogenation step. Site-selectivity on the indole's benzene ring (positions C4 to C7) is a significant challenge but can be achieved using directing groups (DGs). nih.govresearchgate.net
For a substrate like this compound, achieving C-H functionalization at positions C5, C6, or C7 would likely require the installation of a suitable directing group. For example, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. nih.govresearchgate.net Similarly, placing a phosphinoyl group (e.g., N-P(O)tBu₂) on the indole nitrogen can direct palladium-catalyzed arylation to the C7 position or copper-catalyzed arylation to the C6 position. nih.govresearchgate.net These strategies could be adapted to this compound to enable the direct introduction of aryl, alkyl, and other functional groups onto its benzene core, bypassing the need for halogenated intermediates. hbni.ac.in
Oxidation and Reduction Chemistry of the Indole Core
The indole core and the nitrile functional group in this compound can undergo distinct oxidation and reduction transformations.
Oxidation: The electron-rich indole ring is susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the C2-C3 double bond, potentially forming derivatives of anthranilic acid or other oxidized products. The specific outcome would depend heavily on the reaction conditions.
Reduction: The nitrile group (-CN) can be readily reduced. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) would typically reduce the nitrile to a primary amine, yielding 1-ethyl-4-(aminomethyl)-1H-indole. Catalytic hydrogenation could also achieve this transformation, though care must be taken to avoid over-reduction of the indole ring itself. Milder reducing agents or specific conditions could potentially lead to the formation of an aldehyde via the Stephen aldehyde synthesis or related methods, though this is often more challenging.
Photochemical and Radical Transformations
The indole scaffold is photochemically active and can participate in a variety of radical transformations. capes.gov.br Upon UV irradiation, indole derivatives can form excited states that lead to radical intermediates. nih.govaip.org
Studies on the parent indole molecule show that UV light can induce N-H bond homolysis, generating an indolyl radical. aip.org While this compound lacks the N-H bond, the indole ring itself can still be activated. For instance, photo-induced electron transfer processes can generate radical ions. Mechanistic studies have shown that an excited indole can react with an amine to form a radical anion, which can then participate in further reactions. nih.gov
This reactivity can be harnessed for synthetic purposes. For example, photo-induced reductive Heck-type cyclizations have been developed for indoles, proceeding through radical intermediates to form polycyclic indolinyl compounds. nih.gov It is plausible that this compound could undergo similar intramolecular or intermolecular radical additions if a suitable radical acceptor is present in the molecule or reaction mixture.
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of 1-Ethyl-1H-indole-4-carbonitrile. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio calculations are frequently employed to model the behavior of indole (B1671886) derivatives. researchgate.netsrce.hr These calculations are typically performed with various basis sets, such as the Pople-style 6-311+G(d,p), to achieve a balance between computational cost and accuracy. For more precise results, especially for excited states, time-dependent DFT (TD-DFT) or multiconfigurational methods like CASPT2 can be utilized. nih.gov
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation of the ethyl group relative to the planar indole ring. Computational studies on similar substituted indoles have shown that the ethyl group can adopt various rotational conformations. researchgate.netnih.gov The planarity of the indole ring system is a key feature, though minor deviations can occur upon substitution. The optimization process yields important geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not widely published, theoretical calculations provide a reliable prediction of its structure.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative and based on general values for substituted indoles, as specific computational studies on this compound are not readily available in the cited literature.)
| Parameter | Predicted Value |
| C-N Bond Length (Indole) | ~1.37-1.39 Å |
| C-C Bond Length (Indole) | ~1.36-1.45 Å |
| C≡N Bond Length | ~1.15 Å |
| N-C (Ethyl) Bond Length | ~1.47 Å |
| C-C (Ethyl) Bond Length | ~1.54 Å |
| Indole Ring Dihedral Angle | < 1° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, while the indole ring and the ethyl group contribute to the HOMO. The precise energy values and the distribution of these orbitals across the molecule can be determined through DFT calculations. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data for Indole Derivatives (Note: Specific values for this compound are not available in the searched literature. The data below is representative of similar indole compounds.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole | -7.90 | -0.10 | 7.80 |
| Indole-3-carbonitrile | -8.30 | -1.20 | 7.10 |
| 7-Azaindole | -8.15 | -0.55 | 7.60 |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential (prone to electrophilic attack), while blue areas indicate electron-deficient regions with positive potential (prone to nucleophilic attack).
In this compound, the region around the nitrile nitrogen atom is expected to be highly negative (red), highlighting its potential as a hydrogen bond acceptor. The hydrogen atoms of the ethyl group and the aromatic ring will exhibit a positive potential (blue). The MEP surface can thus guide the understanding of intermolecular interactions and the molecule's role in larger chemical systems. frontiersin.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. frontiersin.orgnih.govresearchgate.net It provides a detailed picture of the bonding in terms of localized orbitals. NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, NBO analysis would reveal the extent of π-electron delocalization within the indole ring and the electronic effects of the ethyl and nitrile substituents. The interactions between the lone pairs of the indole nitrogen and the antibonding orbitals of adjacent bonds, as well as the influence of the nitrile group on the aromatic system, can be quantitatively assessed. researchgate.net
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative measure of various aspects of reactivity.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as μ² / (2η).
These parameters provide a more nuanced understanding of the molecule's reactivity profile than FMO analysis alone. nih.gov
Table 3: Illustrative Global Reactivity Descriptors for Indole Derivatives (Note: These values are for illustrative purposes as specific data for this compound is not available in the searched literature.)
| Descriptor | Formula | Illustrative Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~3.5 - 4.0 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~-4.0 to -4.7 eV |
| Electrophilicity Index (ω) | μ² / (2η) | ~2.0 - 3.0 eV |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This allows for the determination of the most likely reaction pathways. nih.gov
For this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the directing effects of the indole nitrogen would influence the regioselectivity of such reactions. By modeling the intermediates and transition states for substitution at different positions on the indole ring, the preferred reaction products could be predicted. However, specific computational studies on the reaction mechanisms of this compound are not prominently featured in the available literature.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting various spectroscopic properties of this compound, which can then be validated against experimental data.
Computational Prediction of NMR Chemical Shifts
Experimental ¹H NMR data for this compound in CDCl₃ at 500 MHz shows the following chemical shifts (δ) in parts per million (ppm): a triplet at 1.42 ppm corresponding to the three protons of the methyl group (–CH₂CH₃), a quartet at 4.23 ppm for the two protons of the ethyl group (–CH₂CH₃), and a multiplet between 7.12 and 7.45 ppm for the four aromatic protons.
Table 1: Experimental ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |
|---|---|---|---|
| -CH₂CH₃ | 1.42 | Triplet | 3 |
| -CH₂ CH₃ | 4.23 | Quartet | 2 |
| Aromatic | 7.12–7.45 | Multiplet | 4 |
Data sourced from Benchchem.
Theoretical Vibrational Spectra Calculation
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. A key feature in the experimental IR spectrum of this compound is a sharp peak at 2210 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Computational models would be expected to reproduce this vibrational mode, among others, to confirm the molecular structure. The typical FT-IR spectrum of a parent indole shows a characteristic N-H stretching vibration band around 3406 cm⁻¹. researchgate.net For this compound, this peak would be absent due to the substitution of the N-H proton with an ethyl group.
Table 2: Characteristic Experimental IR Peak for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C≡N | 2210 | Sharp peak, Nitrile stretch |
Data sourced from Benchchem.
UV-Visible Absorption Spectra Prediction
Computational studies can predict the electronic transitions of a molecule, which are observed in UV-Visible absorption spectra. Studies on substituted indoles have shown that the nature and position of substituents significantly influence the absorption properties. nih.gov For instance, electron-withdrawing groups, such as the nitrile group in this compound, can affect the energy of the excited states. nih.gov Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the absorption maxima (λ_max) of this compound. nih.gov Such predictions are valuable for understanding its electronic structure and for designing molecules with specific optical properties. nih.gov
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and molecular recognition processes of molecules. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to study these interactions. nih.gov In the case of this compound, NCIs such as hydrogen bonds and van der Waals interactions can be investigated to understand its crystal packing and interactions with other molecules. mdpi.com For example, studies on other indole derivatives have shown how intramolecular hydrogen bonds can influence molecular properties. mdpi.com
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. arxiv.orgnih.gov Computational chemistry provides a powerful tool to predict the NLO properties of molecules. The presence of a π-conjugated system in the indole ring, along with the electron-withdrawing nitrile group, suggests that this compound may exhibit NLO behavior. arxiv.org
Computational studies on similar indole derivatives, such as Indole-7-carbaldehyde, have shown that a high dipole moment, linear polarizability (α), and first-order hyperpolarizability (β) are indicative of good NLO properties. arxiv.orgresearchgate.net For instance, the computed values for Indole-7-carbaldehyde were a dipole moment of 1.88 Debye, a linear polarizability of 17.36 × 10⁻²⁴ esu, and a first-order hyperpolarizability of 3.96 × 10⁻³⁰ esu. researchgate.net Similar calculations for this compound would involve determining these parameters to assess its potential as an NLO material. The intramolecular charge transfer from the indole ring (donor) to the nitrile group (acceptor) would be a key factor in its NLO response. arxiv.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications of 1 Ethyl 1h Indole 4 Carbonitrile and Its Derivatives in Advanced Materials
Organic Electronics and Optoelectronic Devices
Indole (B1671886) derivatives are gaining significant attention for their use in organic electronic and optoelectronic devices because of their π-conjugated system and the electron-donating nature of the pyrrole (B145914) ring. researchgate.net
Fluorescent Probes and Sensors
Indole and its derivatives are known for their strong fluorescence emission in solution, making them excellent candidates for fluorescent probes in biological and electrochemical sensing. mdpi.com The fluorescence properties of these compounds are often sensitive to their local environment, such as solvent polarity and pH. mdpi.comnih.gov
Research into 4-cyanoindole (B94445) derivatives has shown their potential as fluorescent nucleoside analogues with superior photophysical characteristics compared to commonly used probes. nih.govrsc.org For instance, 4-cyanoindole-2′-deoxyribonucleoside (4CIN) has demonstrated improved quantum yields and Stokes shifts. nih.govsemanticscholar.org The synthesis of a library of fluorescent nucleosides based on the 4-cyanoindole scaffold has allowed for the investigation of structure-property relationships, which can inform the design of next-generation fluorescent probes. nih.govrsc.orgsemanticscholar.org The diverse photophysical properties observed in these analogues suggest that strategic modifications to the indole core, such as those present in 1-Ethyl-1H-indole-4-carbonitrile, could lead to the development of novel sensors. nih.govsemanticscholar.org
Four novel indole derivatives (PI, NI, TI, and FI) were designed and synthesized based on the donor-π-acceptor (D-π-A) concept. These compounds exhibited positive solvatochromism and solid-state fluorescence. Their response to protons also allowed for the design of colorimetric pH sensors and fluorescent papers. mdpi.com
| Compound | Emission Peak (in hexane) |
| PI | 499 nm |
| NI | 438 nm |
| TI | 390 nm |
| FI | 399 nm |
Table 1: Fluorescence emission peaks of D-π-A indole derivatives in a non-polar solvent. Data sourced from nih.gov
Dye-Sensitized Solar Cells (DSSCs)
Indole-fused heterocycles are increasingly being used as building blocks for sensitizers in dye-sensitized solar cells (DSSCs). rsc.org The planar and electron-rich nature of these systems is advantageous for promoting a strong intramolecular charge transfer (ICT) transition within the dye molecule. rsc.org The nitrogen atom of the indole ring provides a site for selective functionalization with alkyl chains, which can prevent dye aggregation, increase solubility, and inhibit back electron transfer from the semiconductor to the electrolyte. rsc.org
Indole derivatives are often incorporated as electron donor moieties in D-π-A (donor-π-linker-acceptor) organic dyes for DSSCs. researchgate.netacs.org The triphenylamine (B166846) or carbazole (B46965) moieties are commonly linked to the indole group to tune the HOMO and LUMO energy levels of the resulting dye. researchgate.netacs.org This strategic design has led to DSSCs with high photon-to-electron conversion efficiencies. researchgate.net While direct use of this compound as a primary sensitizer (B1316253) is not documented, its core structure is relevant to the design of efficient organic dyes for solar energy conversion.
Polymer Chemistry and Material Science
The indole ring system is a valuable component in polymer chemistry. The ability to functionalize the indole nucleus allows for its incorporation into polymer backbones or as pendant groups, imparting specific electronic, optical, or thermal properties to the resulting material. The synthesis of polymers containing indole units can lead to materials with applications in areas such as conductive polymers, photorefractive materials, and organic semiconductors.
Agrochemical and Industrial Uses (e.g., Dyes, Corrosion Inhibitors)
Indole derivatives have found applications in both the agrochemical and industrial sectors. nih.govresearchgate.net
In agrochemicals, certain indole derivatives are known to act as phytohormones, influencing plant growth and development. nih.gov They can enhance a plant's resistance to environmental stressors. nih.gov Additionally, some indole compounds exhibit fungicidal and bactericidal properties. nih.govnih.gov
In industrial applications, indole derivatives are utilized as corrosion inhibitors for metals, particularly mild steel in acidic environments. mdpi.comresearchgate.nethw.ac.ukictp.it These compounds can adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. mdpi.comhw.ac.uk The effectiveness of inhibition often increases with the concentration of the indole derivative. mdpi.com For example, studies on various indole derivatives have demonstrated significant inhibition efficiencies.
| Inhibitor | Concentration | Inhibition Efficiency (%) |
| MPI | 90 ppm | 81.2% |
| FIC | 90 ppm | 76.2% |
| Indole (IN) | 0.005-0.0075 M | 97% |
| 5-hydroxyindole (HI) | 0.005-0.0075 M | 60% |
Table 2: Inhibition efficiencies of various indole derivatives on mild steel in acidic solutions. Data sourced from mdpi.comtandfonline.com
Furthermore, the indole structure is a key component in the synthesis of various dyes. mdpi.com For instance, indigo (B80030), a well-known natural dye, is an indole derivative. Enzymatic methods are being explored for the synthesis of indigo dyes and their derivatives, such as Tyrian purple, from simple indole precursors. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Synthetic Strategies
The synthesis of indole (B1671886) derivatives is a mature field, yet the pursuit of more efficient, sustainable, and diverse synthetic methods continues. For 1-Ethyl-1H-indole-4-carbonitrile, future research will likely focus on strategies that improve yield, reduce waste, and allow for more complex molecular architectures.
One promising area is the refinement of cross-coupling reactions. Methods like the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions are already used to create substituted indole-2-carbonitriles and could be adapted for the 4-carbonitrile isomer. nih.govresearchgate.net Future work could focus on developing more active and stable catalysts that operate under milder conditions, potentially using greener solvent systems.
Another key direction is the use of divergent synthetic strategies. These approaches create a library of related but distinct compounds from a common intermediate. nih.gov For instance, a pluripotent intermediate derived from this compound could be used to generate a variety of natural product-like molecules for high-throughput screening. nih.gov
| Strategy | Description | Potential Advantages |
| Catalyst Optimization | Developing new palladium or copper catalysts for cross-coupling reactions. | Higher yields, lower catalyst loading, milder reaction conditions, increased sustainability. |
| Divergent Synthesis | Using a common intermediate to generate a diverse library of molecules. | Rapid access to a wide range of compounds for screening, exploration of chemical space. |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. | Improved safety, better control over reaction parameters, easier scalability. |
| C-H Activation | Directly functionalizing the carbon-hydrogen bonds of the indole ring. | More atom-economical, reduces the need for pre-functionalized starting materials. |
Exploration of Unconventional Reactivity Pathways for Diversification
Beyond established reactions, exploring new reactivity patterns of this compound can unlock novel molecular structures. The nitrile group and the indole core offer multiple sites for chemical transformation.
Future research could investigate:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by an initial transformation of the nitrile or indole ring. This can rapidly build molecular complexity.
Photoredox Catalysis: Using light to initiate radical-based reactions, enabling transformations that are difficult to achieve with traditional thermal methods. This could lead to novel functionalization at various positions of the indole ring.
Biocatalysis: Employing enzymes to perform highly selective reactions on the indole scaffold, offering excellent stereocontrol and environmentally friendly conditions.
Rational Design of Derivatives for Enhanced Material Performance
The indole nucleus is a known fluorophore, and its derivatives are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org The rational design of derivatives of this compound can lead to materials with tailored properties.
Computer-aided design can be employed to predict the electronic and photophysical properties of new derivatives. nih.gov By systematically modifying the structure—for example, by introducing different substituents at various positions on the indole ring—researchers can fine-tune properties like emission wavelength, quantum yield, and environmental sensitivity.
| Derivative Type | Potential Application | Design Strategy |
| Extended π-Systems | Organic electronics (e.g., OLEDs, organic photovoltaics) | Annulation reactions to fuse aromatic rings onto the indole core. |
| Donor-Acceptor Dyes | Fluorescent probes for sensing ions or biomolecules | Attaching electron-donating and electron-accepting groups to create a charge-transfer state. |
| Helically Chiral Molecules | Chiroptical materials, asymmetric catalysis | Synthesis of helicenes and carbazoles from indole precursors. |
Integration with Emerging Technologies in Chemical Synthesis and Materials Science
The advancement of chemical synthesis and materials science is increasingly driven by new technologies. The study of this compound and its derivatives can both benefit from and contribute to these technological shifts.
Automated Synthesis Platforms: Robotic systems can accelerate the synthesis and screening of new indole derivatives, rapidly identifying compounds with desired properties. This high-throughput approach is particularly valuable for drug discovery and materials development. nih.gov
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and sometimes improve yields compared to conventional heating. Applying this to the synthesis of this compound derivatives could make their production more efficient.
Machine Learning: Algorithms can be trained on existing data to predict the outcomes of reactions or the properties of new molecules. This can guide experimental work, saving time and resources.
Interdisciplinary Research Outlook and Collaborative Opportunities
The versatile nature of the indole scaffold necessitates a multidisciplinary research approach. Future progress in the field of this compound will rely on collaborations between different scientific disciplines.
Chemistry and Biology: Synthetic chemists can design and create new indole derivatives, which biologists can then test for various biological activities, such as anticancer, antiviral, or antimicrobial properties. nih.gov
Chemistry and Materials Science: Chemists can synthesize novel fluorescent indole derivatives, which materials scientists can then incorporate into devices like sensors and displays. rsc.org
Chemistry and Computational Science: Computational chemists can model new molecules and predict their properties, helping to guide the efforts of synthetic chemists. nih.gov
Such collaborations are essential for translating fundamental chemical research into practical applications that can address challenges in medicine, technology, and beyond.
Q & A
Q. What are the established synthetic routes for 1-Ethyl-1H-indole-4-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves indole core functionalization. For example, the ethyl group can be introduced via alkylation of the indole nitrogen using ethyl halides in the presence of a base like NaH. The nitrile group at the 4-position can be installed via cyanation using CuCN or Pd-catalyzed cross-coupling (e.g., Sonogashira with trimethylsilyl cyanide). Key factors include:
-
Temperature control : Higher temperatures (80–100°C) improve reaction rates but may promote side reactions like dimerization.
-
Catalyst selection : Pd(PPh₃)₄ improves regioselectivity for nitrile introduction .
-
Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the product from unreacted intermediates.
Reaction Step Conditions Yield Range N-ethylation NaH, DMF, 60°C 70–85% Cyanation CuCN, DMSO, 100°C 50–65%
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation of a saturated solution in dichloromethane/hexane.
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Use SHELXL for structure solution and refinement. Validate bond lengths (e.g., C≡N: ~1.16 Å) and angles against DFT-optimized models .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
- Spill management : Absorb with inert material (vermiculite), seal in a container, and dispose as hazardous waste .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
- Methodological Answer : Focus on substituent effects:
-
Hydrophobic groups : Introduce alkyl/aryl groups at the 3-position to enhance binding in kinase back pockets (e.g., PAK1 inhibition).
-
Polar groups : Add hydroxyl or amine moieties at the 5-position to improve solubility and selectivity.
-
Assays : Test inhibitory activity via fluorescence polarization (FP) assays using ATP-competitive probes. Validate with IC₅₀ calculations and molecular docking (e.g., AutoDock Vina) .
Modification Biological Activity Selectivity (PAK1 vs PAK4) 3-Phenyl substitution IC₅₀ = 0.2 µM 10-fold increase 5-Hydroxyl addition IC₅₀ = 0.5 µM Improved aqueous solubility
Q. What computational strategies predict the electronic properties of this compound for photophysical applications?
- Methodological Answer :
- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps and absorption spectra.
- Solvent effects : Include PCM (Polarizable Continuum Model) for DMSO or methanol environments.
- Validation : Compare computed λₘₐₓ with experimental UV-Vis data (e.g., 320–350 nm for nitrile-containing indoles) .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer :
- Case example : If NMR suggests a planar structure but XRD shows puckering, re-examine sample purity (HPLC-MS) and crystallization conditions.
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility.
- Complementary techniques : Pair XRD with IR spectroscopy to confirm nitrile stretching frequencies (~2200 cm⁻¹) .
Data Analysis and Reporting Guidelines
- Statistical rigor : For biological assays, report mean ± SEM (n ≥ 3) and use ANOVA with post-hoc Tukey tests.
- Crystallographic data : Deposit CIF files in the Cambridge Structural Database (CSD) and reference deposition numbers .
- Ethical reporting : Disclose any solvent/additive effects that may bias SAR conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
